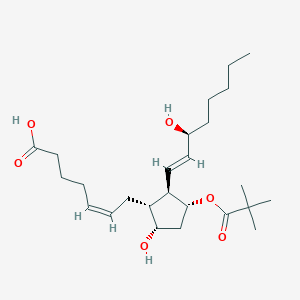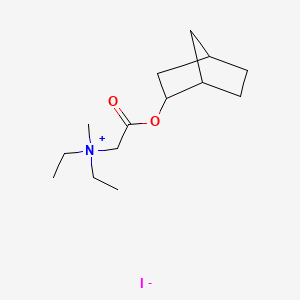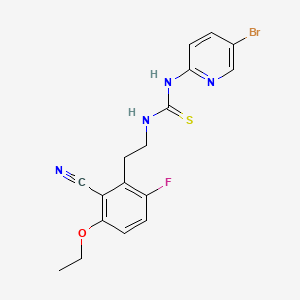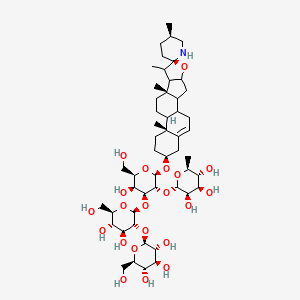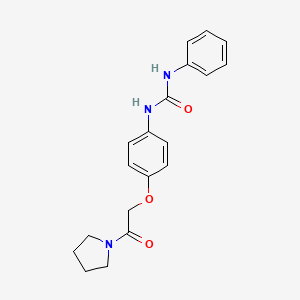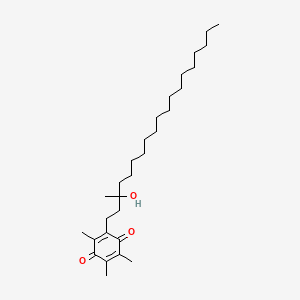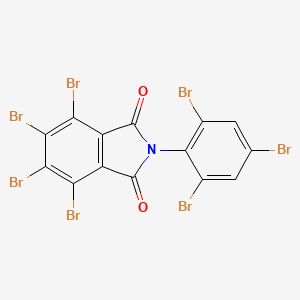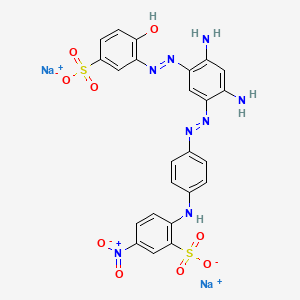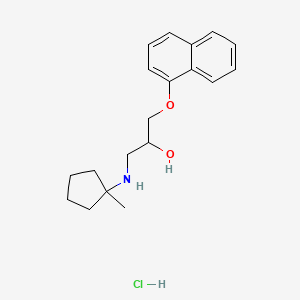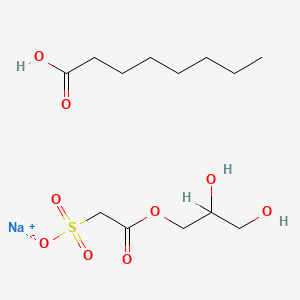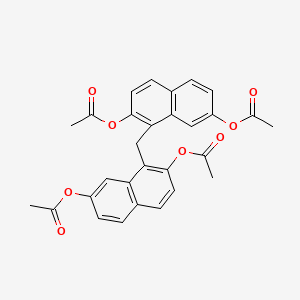
2,7-Naphthalenediol, 1,1'-methylenebis-, tetraacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Naphthalenediol, 1,1’-methylenebis-, tetraacetate is a complex organic compound with significant applications in various scientific fields. It is derived from naphthalene, a polycyclic aromatic hydrocarbon, and features multiple functional groups that contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Naphthalenediol, 1,1’-methylenebis-, tetraacetate typically involves the reaction of 2,7-naphthalenediol with formaldehyde under acidic conditions to form the methylenebis derivative. This intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine to yield the tetraacetate form .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of side reactions and maximizing product purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2,7-Naphthalenediol, 1,1’-methylenebis-, tetraacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound back to its diol form.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Quinones
Reduction: 2,7-naphthalenediol
Substitution: Various substituted naphthalenediol derivatives
Wissenschaftliche Forschungsanwendungen
2,7-Naphthalenediol, 1,1’-methylenebis-, tetraacetate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in inhibiting certain enzymes and pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,7-Naphthalenediol, 1,1’-methylenebis-, tetraacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple functional groups allow it to form stable complexes with these targets, modulating their activity and influencing various biochemical pathways. For example, its ability to inhibit certain enzymes can lead to reduced inflammation or slowed cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
2,7-Naphthalenediol: The parent compound, lacking the methylene and acetate groups.
1,1’-Methylenebis(2,7-naphthalenediol): The intermediate compound before acetylation.
2,7-Dihydroxynaphthalene: A simpler diol derivative of naphthalene
Uniqueness: 2,7-Naphthalenediol, 1,1’-methylenebis-, tetraacetate is unique due to its tetraacetate groups, which enhance its solubility and reactivity compared to its simpler counterparts. This makes it particularly valuable in applications requiring high reactivity and stability .
Eigenschaften
CAS-Nummer |
68828-49-9 |
|---|---|
Molekularformel |
C29H24O8 |
Molekulargewicht |
500.5 g/mol |
IUPAC-Name |
[7-acetyloxy-8-[(2,7-diacetyloxynaphthalen-1-yl)methyl]naphthalen-2-yl] acetate |
InChI |
InChI=1S/C29H24O8/c1-16(30)34-22-9-5-20-7-11-28(36-18(3)32)26(24(20)13-22)15-27-25-14-23(35-17(2)31)10-6-21(25)8-12-29(27)37-19(4)33/h5-14H,15H2,1-4H3 |
InChI-Schlüssel |
WRPGCHXFKHIODD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC2=C(C=C1)C=CC(=C2CC3=C(C=CC4=C3C=C(C=C4)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


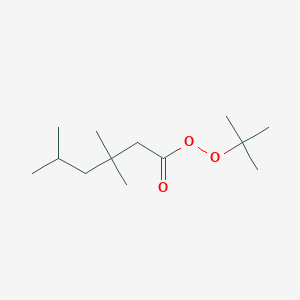
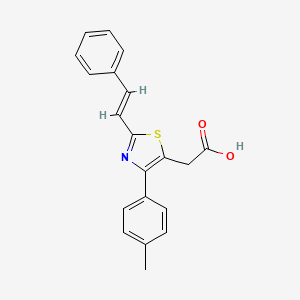
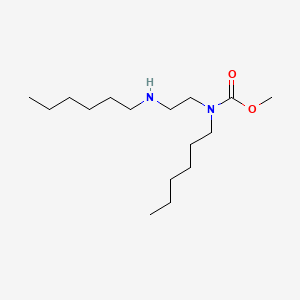
![2-(benzylamino)-N-[2-[3-[2-[[2-(benzylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide;oxalic acid](/img/structure/B12731461.png)
